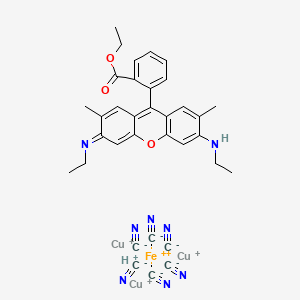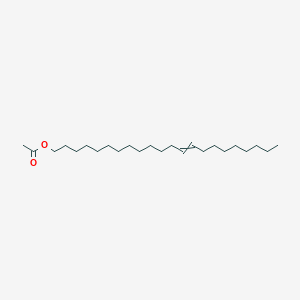
Bovine FGF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bovine Fibroblast Growth Factor (FGF) is a member of the fibroblast growth factor family, which consists of polypeptide factors with similar structures. These factors play crucial roles in regulating cell proliferation, differentiation, nutritional metabolism, and neural activity . Bovine FGF is particularly significant in the context of cattle, where it has been identified and characterized for its diverse biological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bovine FGF can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using standard chromatographic techniques . The recombinant this compound is typically lyophilized and can be reconstituted in phosphate-buffered saline (PBS) for use .
Industrial Production Methods
Industrial production of this compound follows similar recombinant DNA technology methods. Large-scale fermentation processes are employed to cultivate the host organisms expressing this compound. The protein is then harvested and purified through a series of chromatographic steps to ensure high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions
Bovine FGF undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are essential for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation of this compound typically occurs in the presence of specific kinases and ATP. Glycosylation, on the other hand, involves the addition of carbohydrate moieties to the protein, which is facilitated by glycosyltransferases .
Major Products Formed
The major products formed from these reactions are the phosphorylated and glycosylated forms of this compound. These modified forms exhibit enhanced stability and biological activity, making them more effective in their physiological roles .
Wissenschaftliche Forschungsanwendungen
Bovine FGF has a wide range of scientific research applications:
Chemistry: This compound is used in studies involving protein-protein interactions and signal transduction pathways.
Biology: It plays a crucial role in cell culture systems, promoting cell proliferation and differentiation.
Industry: It is used in the production of cultured meat and other biotechnological applications.
Wirkmechanismus
Bovine FGF exerts its effects by binding to specific fibroblast growth factor receptors (FGFRs) on the cell surface. This binding induces dimerization of the receptors, activating their intrinsic tyrosine kinase activity through trans-autophosphorylation . The activated receptors then initiate a cascade of downstream signaling pathways, including the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Bovine FGF is part of a larger family of fibroblast growth factors, which includes acidic FGF (aFGF) and basic FGF (bFGF). While all FGFs share similar structural features and biological functions, this compound is unique in its specific amino acid sequence and post-translational modifications . Other similar compounds include human FGF, mouse FGF, and FGFs from other bovine subfamily species .
Conclusion
This compound is a versatile and biologically significant compound with diverse applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for understanding and manipulating cellular processes.
Eigenschaften
CAS-Nummer |
106096-92-8 |
|---|---|
Molekularformel |
C17H17N5O5 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




